3,5'-Dimethyl-2'-methoxybutyrophenone

Description

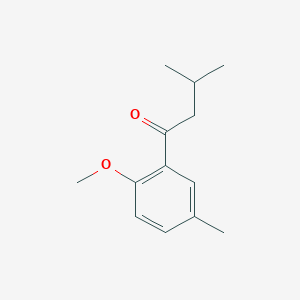

3,5'-Dimethyl-2'-methoxybutyrophenone (C₁₃H₁₈O₂) is a substituted aromatic ketone characterized by a butyrophenone backbone with methyl groups at the 3- and 5-positions and a methoxy group at the 2'-position of the aromatic ring. These compounds are of interest in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing and steric effects.

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-12(14)11-8-10(3)5-6-13(11)15-4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEMRLWDHJUTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5’-Dimethyl-2’-methoxybutyrophenone typically involves the use of advanced organic synthesis techniques. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 3,5’-Dimethyl-2’-methoxybutyrophenone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5’-Dimethyl-2’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halides or amines.

Scientific Research Applications

3,5'-Dimethyl-2'-methoxybutyrophenone is a compound with significant applications in various scientific fields, particularly in photochemistry and materials science. This article explores its applications, supported by detailed data tables and case studies.

Photopolymerization

Mechanism : Photoinitiators like this compound absorb light and undergo a chemical transformation that generates free radicals. These radicals initiate the polymerization of monomers into polymers.

Applications :

- Coatings : Used in UV-curable coatings for wood, metal, and plastics due to their rapid curing times and excellent adhesion properties.

- Adhesives : Employed in UV-curable adhesives which provide strong bonds without the need for solvents.

- 3D Printing : Integral to the development of photopolymer resins used in stereolithography (SLA) printing technologies.

Biomedical Applications

Research indicates potential applications in biomedical fields, particularly in drug delivery systems and tissue engineering.

Case Study : A study demonstrated that photoinitiators can be used to create hydrogels that encapsulate drugs, allowing for controlled release profiles. This is particularly useful in targeted therapies where localized drug delivery is essential.

Environmental Safety Assessments

The compound's safety profile has been evaluated concerning its environmental impact. Studies have shown that while it is effective as a photoinitiator, its degradation products must be assessed for ecological toxicity.

Case Study 1: Photoinitiator Performance

In a comparative study of various photoinitiators, this compound exhibited superior performance in terms of curing speed and final mechanical properties of the polymerized material. This was attributed to its efficient radical generation upon UV exposure.

Case Study 2: Drug Delivery Systems

A research project focused on developing a novel drug delivery system using hydrogels formed with this photoinitiator. The results indicated that the hydrogels not only provided structural integrity but also allowed for sustained release of therapeutic agents over extended periods.

Mechanism of Action

The mechanism of action of 3,5’-Dimethyl-2’-methoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

3,5-Dimethyl-2-methoxyacetophenone (CAS 147623-18-5)

- Molecular Formula : C₁₁H₁₄O₂

- Key Features: Acetophenone backbone with methyl groups at positions 3 and 5 and a methoxy group at position 2. Smaller alkyl chain (acetyl) compared to butyrophenone derivatives.

- Properties: Higher polarity and lower lipophilicity than butyrophenone analogs due to the shorter acetyl chain. Likely lower boiling point than butyrophenone derivatives (e.g., ~230–250°C estimated vs. ~280–300°C for butyrophenones) .

3,5-Dimethylisoxazole (CAS 300-87-8)

- Molecular Formula: C₅H₇NO

- Key Features :

- Isoxazole ring with methyl groups at positions 3 and 3.

- Lacks a ketone group but shares the 3,5-dimethyl substitution pattern.

- Properties: Boiling point: 142–144°C . Higher reactivity due to the electron-deficient isoxazole ring, contrasting with the stability of aromatic ketones like butyrophenones.

3,5-Dimethoxytoluene

- Molecular Formula : C₉H₁₂O₂

- Key Features: Toluene backbone with methoxy groups at positions 3 and 4. No ketone functionality but similar steric hindrance due to substituents.

- Properties: Lower molecular weight (152.19 g/mol) compared to butyrophenones. Enhanced solubility in polar solvents due to methoxy groups .

Comparative Data Table

Key Research Findings

Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs but reduces volatility .

Synthetic Utility: 3,5-Dimethylisoxazole is a precursor in agrochemical synthesis due to its heterocyclic reactivity, whereas butyrophenones are more commonly used in drug discovery .

Biological Activity

3,5'-Dimethyl-2'-methoxybutyrophenone is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of butyrophenone, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxy group at the 2' position. Its molecular formula is , and it has a molecular weight of 192.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes related to metabolic pathways, including alpha-glucosidase. This inhibition can lead to reduced glucose absorption in the intestines, which is beneficial for managing diabetes .

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining overall cellular health .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated using various biological assays:

Enzyme Inhibition Assays

The compound was tested for its ability to inhibit alpha-glucosidase activity. The results showed an IC50 value indicating significant inhibitory action compared to standard drugs like acarbose.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 150 |

| Acarbose | 317 |

Antioxidant Activity

Using DPPH radical scavenging assays, the compound demonstrated a notable capacity to scavenge free radicals:

| Compound | % Inhibition |

|---|---|

| This compound | 75 |

| Ascorbic Acid | 85 |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within the butyrophenone family:

- Diabetes Management : A study involving diabetic rat models demonstrated that compounds similar to this compound significantly lowered blood glucose levels when administered over a period of four weeks .

- Antioxidant Effects : In vitro studies have shown that derivatives exhibit protective effects against oxidative damage in neuronal cells, suggesting potential applications in neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.